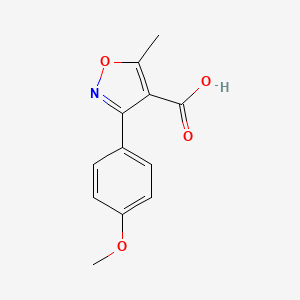

3-(4-甲氧基苯基)-5-甲基异噁唑-4-羧酸

描述

The compound is a derivative of isoxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The “3-(4-Methoxyphenyl)” part suggests the presence of a methoxyphenyl group attached to the third position of the isoxazole ring . The “5-methyl” indicates a methyl group attached to the fifth position of the isoxazole ring . The “4-carboxylic acid” part implies a carboxylic acid group attached to the fourth position of the isoxazole ring .

Molecular Structure Analysis

The molecular structure of “3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid” would likely consist of an isoxazole ring with a methoxyphenyl group, a methyl group, and a carboxylic acid group attached at the 3rd, 5th, and 4th positions respectively .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid” would depend on its specific structure. For instance, a similar compound, “3-(4-Methoxyphenyl)propiolic acid”, has a molecular weight of 180.20 and a density of 1.3±0.1 g/cm^3 .

科学研究应用

合成技术

分子“3-(4-甲氧基苯基)-5-甲基异噁唑-4-羧酸”主要在科学研究中被探索其合成潜力和结构分析。一项重要研究涉及通过受控的异噁唑-氮杂环-异噁唑/噁唑异构化合成异噁唑-4-羧酸衍生物。这个过程涉及Fe(II)催化的异构化,导致异噁唑-4-羧酸酯和酰胺的高产率形成。这项研究揭示了合成异噁唑衍生物的灵活性和复杂性,潜在包括3-(4-甲氧基苯基)-5-甲基异噁唑-4-羧酸(Serebryannikova et al., 2019)。

晶体结构测定

在复杂分子研究中,准确鉴定同分异构体至关重要。例如,一项关于3-[5-(4-氯苯基)-1-(4-甲氧基苯基)-1H-吡唑-3-基]丙酸的研究强调了单晶X射线分析在明确结构测定中的重要性。这项研究表明了晶体学技术在理解分子结构方面的重要性,这可以应用于分析3-(4-甲氧基苯基)-5-甲基异噁唑-4-羧酸衍生物(Kumarasinghe et al., 2009)。

生物和药物研究

在制药领域,对所讨论分子的衍生物可能具有兴趣。例如,合成和评估衍生物的非线性光学性质,如在3,5-双(4-甲氧基苯基)-4,5-二氢-1H-吡唑-1-羧硫酸O-酸中研究的那样,可以提供关于3-(4-甲氧基苯基)-5-甲基异噁唑-4-羧酸在先进材料或药物研究中的潜在应用(Tamer et al., 2015)。

作用机制

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors

Mode of Action

Based on its structural similarity to other phenolic compounds, it might interact with its targets through hydrogen bonding or hydrophobic interactions . These interactions could lead to changes in the conformation or activity of the target proteins, affecting their function .

Biochemical Pathways

Phenolic compounds are known to be involved in various biological processes, including antioxidant activity, modulation of enzyme activity, and interaction with cell signaling pathways

Pharmacokinetics

A related compound, “3-(4-hydroxy-3-methoxyphenyl)propionic acid”, has been shown to undergo rapid metabolism and wide tissue distribution in sprague-dawley rats . The compound and its conjugates were detected in the bloodstream within 15 minutes of administration, and in target organs 6 hours post-administration

Result of Action

Phenolic compounds are known to exhibit antioxidant activity, which can protect cells from oxidative damage . They can also modulate the activity of various enzymes and interact with cell signaling pathways, potentially affecting a wide range of cellular processes .

Action Environment

The action, efficacy, and stability of “3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid” could be influenced by various environmental factors. For example, the pH of the environment could affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other compounds could affect its metabolism and excretion

安全和危害

未来方向

属性

IUPAC Name |

3-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7-10(12(14)15)11(13-17-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDPECCMAKOJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381539 | |

| Record name | 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | |

CAS RN |

93041-45-3 | |

| Record name | 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

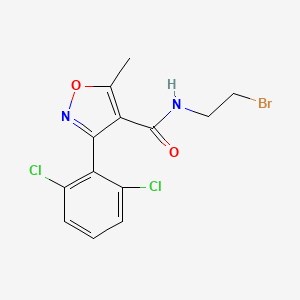

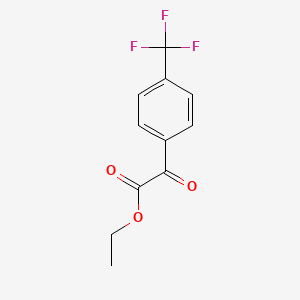

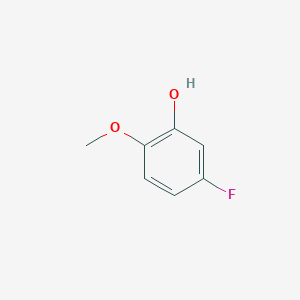

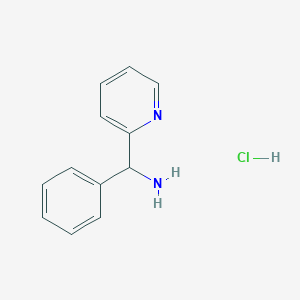

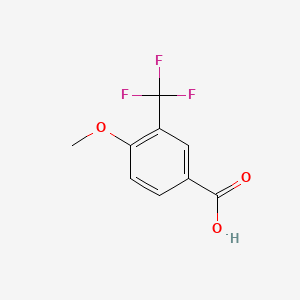

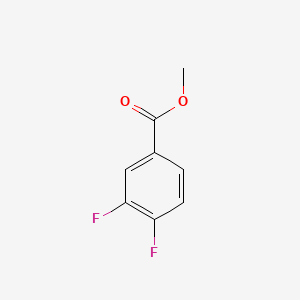

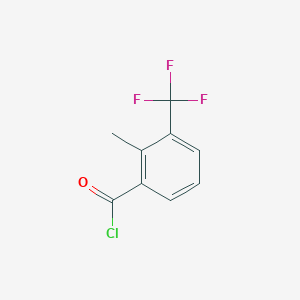

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of the different rings in 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid?

A1: The molecule of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid features a benzene ring and an isoxazole ring. These rings are not coplanar but are oriented at a dihedral angle of 42.52° []. Additionally, the carboxylic acid group is almost coplanar with the isoxazole ring, exhibiting a dihedral angle of 5.3° [].

Q2: How does 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid arrange itself in its solid state?

A2: In the crystal form, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid molecules form inversion dimers. These dimers are held together by pairs of O—H⋯O hydrogen bonds, creating R 2 2(8) loop structures within the crystal lattice [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)

![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)

![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)

![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)